molecular formula C14H11N5OS B2620512 (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide CAS No. 478249-10-4

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide

Cat. No.: B2620512
CAS No.: 478249-10-4
M. Wt: 297.34
InChI Key: IZEXQKBGBIPTBO-FMIVXFBMSA-N
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Description

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is a chemical compound of high interest in medicinal chemistry research, designed as a synthetic scaffold for drug discovery. Its structure incorporates a 1,2,3,4-tetrazole ring, which is a well-known bioisostere for carboxylic acids and other acidic groups, often employed to modulate a compound's polarity, metabolic stability, and metal-binding capabilities . The presence of the tetrazole ring, along with phenyl and thienyl substituents, creates a multifunctional template that is particularly valuable for probing biological targets such as enzymes and receptors . The 1,2,3,4-tetrazole pharmacophore is found in several commercially significant drugs, including the angiotensin II receptor blocker (ARB) candesartan, underscoring its importance in the development of therapeutics . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of new central nervous system (CNS) active agents or anticonvulsants, as similar tetrazole and triazole-containing structures have demonstrated potent activity in preclinical models . Its defined (E)-alkene configuration ensures structural integrity for consistent and reproducible research outcomes. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-13(15-14-16-18-19-17-14)12(9-11-7-4-8-21-11)10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXQKBGBIPTBO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Phenyl and Thienyl Groups: The phenyl and thienyl groups can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds containing the tetrazole ring exhibit notable antimicrobial properties. For instance, related tetrazole derivatives have been shown to possess antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the tetrazole group is critical for this activity, as it enhances the interaction with microbial targets.

Anti-inflammatory Potential

In silico studies suggest that compounds similar to (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide may act as inhibitors of enzymes involved in inflammatory pathways. Specifically, molecular docking studies have identified potential interactions with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This positions the compound as a candidate for further development in anti-inflammatory therapies.

Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacterial strains suggests potential use in developing new antimicrobial drugs.
  • Anti-inflammatory Drugs : The compound's ability to inhibit 5-LOX indicates its potential as an anti-inflammatory agent for conditions such as arthritis or asthma.
  • Cancer Research : Compounds with similar structures have been explored for their anticancer properties due to their ability to modulate various signaling pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Recent literature has highlighted the synthesis and evaluation of various tetrazole derivatives for their biological activities. For instance:

  • A study synthesized several tetrazole-containing compounds and evaluated their antimicrobial properties. Results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics .
  • Another research focused on the anti-inflammatory potential of related compounds through molecular docking studies. These findings suggest that structural modifications could enhance the effectiveness of these compounds against inflammatory targets .

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core and Substituent Analysis

Key Structural Features:

Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Propenamide + Tetrazole Phenyl, 2-thienyl Not explicitly provided
N-(2-ethylphenyl)-3-(3-methylphenyl)-... Propanamide + Tetrazole 2-ethylphenyl, 3-methylphenyl 335.40
5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones Oxadiazoline-thione Arylaminomethyl, piperazinylmethyl ~250–350 (estimated)
Triazole-thione derivatives Triazole-thione Chlorophenyl, benzylideneamino ~300–400 (estimated)
  • Tetrazole vs. Triazole/Oxadiazole: The target’s tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability compared to triazole or oxadiazole cores in analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2-ethylphenyl)-... Oxadiazoline-thiones
H-Bond Donors 2 (amide NH, tetrazole NH) 2 1–2
H-Bond Acceptors 4 (amide O, tetrazole N) 4 3–4
LogP (Estimated) Moderate (~2.5–3.5) ~3.0 ~1.5–2.5
  • Solubility: The tetrazole and amide groups enhance water solubility compared to purely aromatic analogs, though thienyl may offset this slightly .
  • Bioavailability: Higher molecular weight analogs (e.g., ~335 g/mol in ) suggest the target compound may have favorable absorption if within the <500 Da range.

Biological Activity

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that incorporates both a tetrazole and a thienyl moiety, which are known for their diverse biological activities. This article will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C14H11N5OS
  • Molecular Weight : 297.33 g/mol
  • CAS Number : 478249-10-4

The compound's structural features suggest potential interactions with biological targets that could lead to significant pharmacological effects.

Antiviral Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit notable antiviral properties. For instance, a series of tetrazole-containing compounds were evaluated for their antiviral activity against various viral strains. Some derivatives demonstrated moderate antiviral activity with selectivity indices above 10 . The structure–activity relationship (SAR) analysis revealed that specific modifications in the tetrazole ring significantly influenced the antiviral potency.

Antimicrobial Activity

In related research, compounds similar to this compound were screened for antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited considerable antimicrobial activity, suggesting that the incorporation of thienyl and tetrazole moieties may enhance antimicrobial properties .

Cytotoxicity Studies

Cytotoxicity is a crucial aspect of evaluating the safety profile of new compounds. In studies involving various tetrazole derivatives, it was found that some compounds showed low toxicity even at high concentrations (up to 300 μg/mL), while others displayed significant cytotoxic effects depending on their structural modifications . This highlights the importance of careful design in developing therapeutics based on this scaffold.

Case Study 1: Structure–Activity Relationship Analysis

A detailed SAR analysis was conducted on a series of tetrazole-containing compounds. The study revealed that specific substituents on the tetrazole ring could either enhance or diminish biological activity. For example:

CompoundIC50 (µM)Selectivity Index
Compound A18.4>38
Compound B46>16
Compound C>100<5

This data emphasizes the need for strategic modifications to optimize biological activity while minimizing toxicity.

Case Study 2: Antiviral Mechanism Exploration

In another study focused on antiviral mechanisms, researchers utilized molecular docking to predict the binding affinity of this compound to viral proteins. The findings suggested that the compound interacts with key viral targets involved in replication processes, potentially inhibiting viral proliferation .

Q & A

Q. What are the optimal synthetic routes for (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide, and how can purity be validated?

The synthesis of structurally analogous compounds (e.g., triazole-thiophene hybrids) typically involves multi-step reactions. For example, hydrazide intermediates can be formed via refluxing isopropyl esters with hydrazine hydrate in propan-2-ol, followed by condensation with aromatic aldehydes in acetic acid . Purity validation requires elemental analysis (CHNS), ¹H-NMR, and chromatographic mass spectrometry to confirm molecular integrity. X-ray diffraction (XRD) is critical for structural confirmation, as demonstrated for related thiadiazole derivatives .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal XRD analysis is the gold standard for determining bond lengths, angles, and stereochemistry. For instance, in the structurally similar (E)-5-phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine, XRD confirmed the (E)-configuration and planar geometry of the thiophene and phenyl moieties . Refinement using SHELXL (a widely used program for small-molecule crystallography) ensures high precision in geometric parameter determination .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/B3LYP) compare with experimental data in predicting geometric parameters?

Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set have shown strong agreement with experimental XRD data for analogous compounds. For example, bond length deviations between DFT and XRD results for thiadiazole derivatives were within 0.02 Å, validating the method's reliability . Key steps include:

  • Geometry optimization in solvent media.
  • Comparison of calculated vs. experimental parameters (e.g., dihedral angles, torsional strains).

Table 1: Comparison of Selected Geometric Parameters (DFT vs. XRD)

ParameterDFT ValueXRD ValueDeviation
C=S Bond Length1.67 Å1.65 Å0.02 Å
Thiophene-Phenyl Dihedral178.5°179.2°0.7°

Q. What intermolecular interactions dominate the crystal packing, and how can Hirshfeld surface analysis elucidate them?

Hirshfeld surface analysis identifies non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for crystal stability. For a related thiadiazole compound, this method revealed that H···S (16.2%) and H···N (12.8%) contacts contribute significantly to packing . Steps include:

  • Generating Hirshfeld surfaces using CrystalExplorer.
  • Mapping d~norm~ (normalized contact distance) to visualize interaction hotspots.
  • Quantifying interaction percentages via 2D fingerprint plots.

Q. How can frontier molecular orbital (FMO) analysis predict reactivity and electronic properties?

FMO analysis (HOMO-LUMO gaps) provides insights into charge transfer and chemical reactivity. For example, a thiadiazole derivative exhibited a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity, with electron density localized on the thiophene ring . Methodology:

  • Perform DFT calculations in solvent environments.
  • Visualize HOMO/LUMO distributions using Gaussian or ORCA software.

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

Discrepancies often arise from solvent effects or conformational flexibility. For instance, proton chemical shifts in ¹H-NMR can be refined using the gauge-including atomic orbital (GIAO) method in DFT. In a study of triazole-thiophene hybrids, GIAO-calculated shifts deviated by <0.3 ppm from experimental values after accounting for DMSO solvent effects .

Methodological Considerations

Q. How can chemoselective synthesis prevent undesired byproducts in triazole-containing systems?

Azidophosphonium salt-directed synthesis (e.g., Morita-Baylis-Hillman adducts) enables selective formation of (E)- or (Z)-isomers. For example, using chloroacetyl chloride and triethylamine in dioxane ensures regioselective amidation, minimizing side reactions . Key steps:

  • Monitor reaction progress via TLC.
  • Optimize temperature and solvent polarity (e.g., acetic acid for imine formation).

Q. What crystallographic software tools are recommended for refining complex structures with thiophene/triazole moieties?

SHELXTL and Olex2 are widely used for refinement. SHELXL excels in handling twinned data or high-resolution structures, while Olex2 provides user-friendly interfaces for visualizing hydrogen-bond networks .

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